N-(4-tert-butyl-1,3-thiazol-2-yl)-4-morpholin-4-yl-3-nitrobenzamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s appearance, odor, and other physical characteristics.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Anticonvulsant Activities
Research has indicated that derivatives of 1,3,4-thiadiazole, which share structural similarities with the query compound, show promise as potential anticonvulsants. For example, a study by Sych et al. (2018) on "N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide" demonstrated high anticonvulsive activity on a pentylentetrazole model of seizure, suggesting the relevance of such structures in anticonvulsant drug development (Sych et al., 2018).
Antibacterial Activity
Rafiee Pour et al. (2019) synthesized a series of novel sulfonamides containing a 2-amino-1,3-thiazole fragment under solvent-free conditions. These compounds were evaluated for their antibacterial activity against S. aureus and E. coli, demonstrating the potential for similar structures to serve as antibacterial agents (Rafiee Pour et al., 2019).
Antitumor Activity
The synthesis and antitumor properties of related compounds, such as N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, have been explored with promising results in anticancer agent development. Horishny et al. (2020) reported that these compounds exhibited potential as new anticancer agents, underscoring the value of such molecular frameworks in the search for effective cancer treatments (Horishny et al., 2020).
Quality Control in Medicinal Chemistry
The development of quality control methods for promising anticonvulsants, as discussed by Sych et al. (2018), highlights the importance of analytical techniques in the standardization and quality assurance of new medicinal substances. This work underlines the critical stage of introducing new medicinal products into medical practice, emphasizing the role of chemical identification and purity assessment (Sych et al., 2018).
Safety And Hazards
This involves understanding the potential risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and first aid measures.
Future Directions
This involves predicting or suggesting potential future research directions. For a novel compound, this could involve suggesting potential applications, further studies to understand its properties, or modifications to improve its properties.
Please note that the availability of this information can vary depending on how well-studied the compound is. For a novel or less-studied compound, some of this information may not be available. In such cases, experimental studies or computational predictions may be needed.
properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-morpholin-4-yl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-18(2,3)15-11-27-17(19-15)20-16(23)12-4-5-13(14(10-12)22(24)25)21-6-8-26-9-7-21/h4-5,10-11H,6-9H2,1-3H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJRIJSRLSSKLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-morpholin-4-yl-3-nitrobenzamide |
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